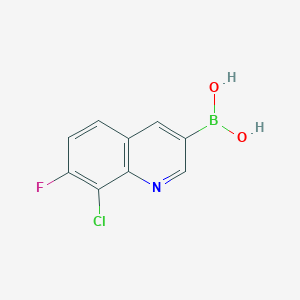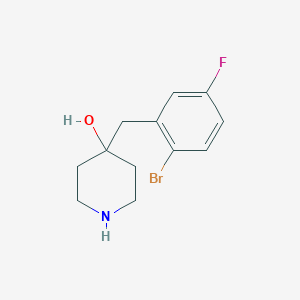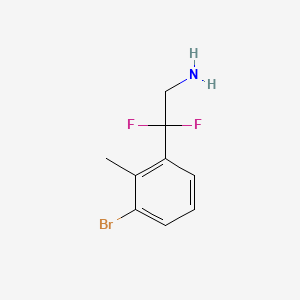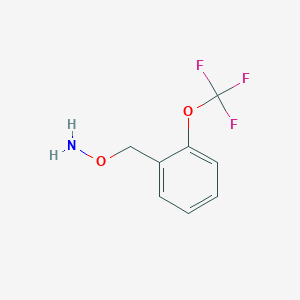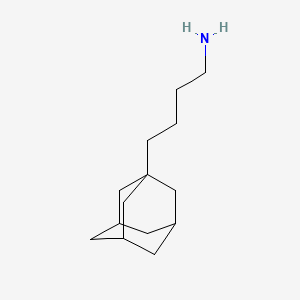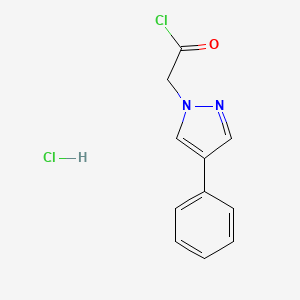
2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and an acetyl chloride moiety, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of 4-phenyl-1H-pyrazole: This can be achieved by the cyclization of hydrazine derivatives with acetylenic ketones.
Acetylation: The 4-phenyl-1H-pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Chlorination: The resulting acetylated product is treated with thionyl chloride to introduce the chloride group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures ensures the purity and yield of the final product.
Types of Reactions:
Substitution Reactions: The acetyl chloride moiety in 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride makes it highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield dihydropyrazole derivatives.
科学的研究の応用
2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The pyrazole ring’s electronic properties play a crucial role in its interaction with molecular targets .
類似化合物との比較
4-phenyl-1H-pyrazole: A simpler analog without the acetyl chloride moiety.
2-(4-phenyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of acetyl chloride.
2-(4-phenyl-1H-pyrazol-1-yl)acetyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness: 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is unique due to its acetyl chloride moiety, which imparts high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis . Its hydrochloride form enhances its solubility and stability, further broadening its applications in various fields .
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
2-(4-phenylpyrazol-1-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-11(15)8-14-7-10(6-13-14)9-4-2-1-3-5-9;/h1-7H,8H2;1H |
InChIキー |
CKNNTMWEIGSNEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



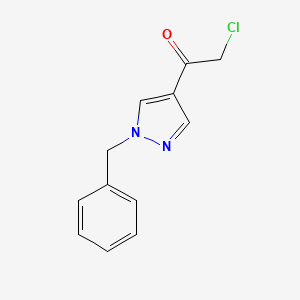
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
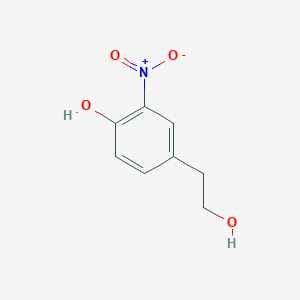
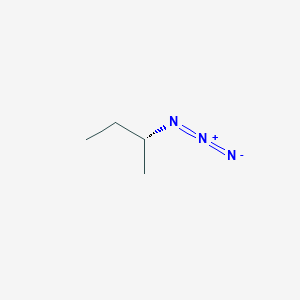
![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)
![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)
